molecular formula C22H27NO6 B15289717 Medrylamine Maleate

Medrylamine Maleate

Cat. No.: B15289717
M. Wt: 401.5 g/mol
InChI Key: QPDBLTZVVSZATC-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Medrylamine Maleate involves the reaction of 2-(dimethylamino)ethylamine with 4-methoxybenzyl chloride to form the intermediate compound, which is then reacted with maleic acid to produce this compound . The reaction conditions typically involve the use of solvents such as methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. High-performance liquid chromatography (HPLC) is often used to validate the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Medrylamine Maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted compounds, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H27NO6

Molecular Weight

401.5 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;2-[(4-methoxyphenyl)-phenylmethoxy]-N,N-dimethylethanamine

InChI

InChI=1S/C18H23NO2.C4H4O4/c1-19(2)13-14-21-18(15-7-5-4-6-8-15)16-9-11-17(20-3)12-10-16;5-3(6)1-2-4(7)8/h4-12,18H,13-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

QPDBLTZVVSZATC-BTJKTKAUSA-N

Isomeric SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)OC.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)OC.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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